2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride
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Overview
Description
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O3.2HCl. It is known for its unique structure, which includes an azetidine ring, an aminooxy group, and an acetic acid moiety. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride typically involves the reaction of azetidine derivatives with aminooxy compounds. One common method includes the reaction of 3-azetidinone with hydroxylamine hydrochloride under acidic conditions to form the aminooxyazetidine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **3-(Aminooxy)propionic acid
- **2-(Aminooxy)acetic acid
- **4-(Aminooxy)butyric acid
Uniqueness
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other aminooxy acids. This structural feature makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-(3-aminooxyazetidin-3-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-10-5(1-4(8)9)2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVRILVUZDTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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